molecular formula C14H11BrO7 B11479177 methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate

methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate

Cat. No.: B11479177
M. Wt: 371.14 g/mol
InChI Key: QQGZULZSKKXXMQ-UHFFFAOYSA-N
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Description

Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, hydroxyl, methoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of hydroxyl and methoxy groups under controlled conditions. The final step involves the esterification of the carboxylate group with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-7-carboxylate : Similar structure but with a different position of the carboxylate group.
  • Methyl 1-chloro-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate : Similar structure but with chlorine instead of bromine.

Uniqueness

Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is unique due to its specific combination of functional groups and their positions on the benzo7annulene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H11BrO7

Molecular Weight

371.14 g/mol

IUPAC Name

methyl 1-bromo-3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate

InChI

InChI=1S/C14H11BrO7/c1-21-13-9(15)6-3-5(14(20)22-2)4-7(16)10(17)8(6)11(18)12(13)19/h3-4,18-19H,1-2H3,(H,16,17)

InChI Key

QQGZULZSKKXXMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC(=CC(=O)C(=C2C(=C1O)O)O)C(=O)OC)Br

Origin of Product

United States

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